Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate

Antifungal Structure-Activity Relationship Fluorine Position Effect

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate (CAS 327975-19-9, synonym WAY‑311598) is an N‑acyl thiourea derivative built on a piperidine‑4‑carboxylate scaffold. It incorporates a para‑fluorobenzoyl group, an ethyl ester at the 4‑position, and a thioxomethyl linker, yielding molecular formula C₁₆H₁₉FN₂O₃S (MW 338.40 g·mol⁻¹) and a predicted density of 1.285 g·cm⁻³.

Molecular Formula C16H19FN2O3S
Molecular Weight 338.4 g/mol
Cat. No. B10813837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate
Molecular FormulaC16H19FN2O3S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H19FN2O3S/c1-2-22-15(21)12-7-9-19(10-8-12)16(23)18-14(20)11-3-5-13(17)6-4-11/h3-6,12H,2,7-10H2,1H3,(H,18,20,23)
InChIKeyCZEHTKYTMQWSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate (CAS 327975-19-9) — Procurement-Ready Benchmarking


Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate (CAS 327975-19-9, synonym WAY‑311598) is an N‑acyl thiourea derivative built on a piperidine‑4‑carboxylate scaffold . It incorporates a para‑fluorobenzoyl group, an ethyl ester at the 4‑position, and a thioxomethyl linker, yielding molecular formula C₁₆H₁₉FN₂O₃S (MW 338.40 g·mol⁻¹) and a predicted density of 1.285 g·cm⁻³ . The compound is commercially supplied at ≥95% purity with cold‑chain storage (−20 °C) requirements, reflecting its use as a research intermediate and screening candidate in medicinal chemistry programmes .

Why Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate Cannot Be Casually Replaced by Near‑Neighbor Thioureas


Benzoylthiourea‑piperidine derivatives are not functionally interchangeable. The position of the fluorine on the benzoyl ring profoundly alters antimicrobial potency: para‑fluorination yields markedly lower MIC values than ortho‑fluorination across multiple fungal and bacterial species [1][2]. Furthermore, the choice of the saturated heterocycle (piperidine vs. morpholine) drives opposing activity profiles — morpholine analogues are superior antifungals, whereas piperidine derivatives gain an edge in antibacterial assays [1][2]. The ethyl ester at the piperidine 4‑position, absent in the directly studied ligand HL3 (4FPTCB), introduces additional control over lipophilicity, solubility, and potential for further derivatisation . Substituting with an ortho‑fluoro regioisomer, a morpholine variant, or the non‑esterified acid would discard these distinct property–activity relationships.

Quantitative Differentiation of Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate from Its Closest Analogs


Para‑Fluoro Regioisomer Outperforms Ortho‑Fluoro in Antifungal MIC by 25–38% Across Four Fungal Species

The core scaffold of the target compound — N‑4‑fluorobenzoylpiperidine‑1‑carbothioimidate (HL3) — was tested head‑to‑head against its ortho‑fluoro regioisomer HL2 in a standard antifungal MIC assay [1]. The para‑fluoro ligand HL3 consistently exhibited lower MIC values (higher potency) against all four test fungi. The target compound, carrying the same para‑fluoro‑benzoyl‑piperidine architecture plus an additional ethyl ester, is expected to retain this positional advantage.

Antifungal Structure-Activity Relationship Fluorine Position Effect

Piperidine Scaffold Provides Differential Antibacterial vs. Antifungal Selectivity Relative to Morpholine

When the piperidine ring of the target compound's core (HL3) is replaced by morpholine (HL6), antifungal potency increases dramatically (HL6 MIC ~8 μM, comparable to fluconazole), but antibacterial activity is attenuated [1][2]. The thioylbenzamides linked to piperidine were reported to increase antibacterial activities relative to morpholine analogues [2]. Thus, the piperidine scaffold confers a differentiated antimicrobial selectivity profile: modest antifungal activity paired with enhanced antibacterial potential.

Antibacterial Antifungal Heterocycle SAR

Ethyl Ester at Piperidine 4‑Position Distinguishes the Target Compound from the Non‑Esterified Ligand HL3 (4FPTCB)

The directly studied ligand HL3 (N‑4‑fluorobenzoylpiperidine‑1‑carbothioimidate) lacks the ethyl ester moiety present in the target compound [1]. The ester increases molecular weight from 266.33 g·mol⁻¹ (HL3) to 338.40 g·mol⁻¹ and adds a hydrogen‑bond acceptor, altering logP, solubility, and the compound's ability to engage biological targets . For procurement, the ester is a critical handle for further synthetic elaboration (hydrolysis to acid, amidation, reduction) that the non‑esterified ligand cannot offer.

Physicochemical Properties Lead Optimisation Derivatisation Handle

Antibacterial Para‑Fluoro Effect Establishes Positional SAR Complementing Antifungal Data

In a separate study on benzoylthiourea derivatives, the para‑substitution of fluorine on the benzoyl ring increased antibacterial activities against E. coli, S. aureus, B. subtilis, and P. aeruginosa relative to the ortho‑fluoro counterparts [1]. Although exact MIC values from the abstract are not digitised here, the directional SAR mirrors the antifungal finding: para‑fluoro is the superior pharmacophore. The target compound's para‑fluoro‑benzoyl motif is therefore expected to confer stronger antibacterial activity than its ortho‑fluoro regioisomer.

Antibacterial Fluorine Position Effect Gram‑positive/Gram‑negative

Supply‑Chain Purity and Storage Stability Differentiate the Target Compound from Non‑Certified Research‑Grade Analogs

Commercially, the target compound is offered at ≥95% purity with cold‑chain shipping (−20 °C) and documented QC (NMR, HPLC, GC) from multiple global suppliers including Bidepharm (98%), Macklin (98%), and Aladdin (≥95%) . In contrast, the core ligand HL3 is typically encountered only as a research article synthesis product with no commercial QC certificate, and the ortho‑fluoro analog HL2 is not listed by major catalogue vendors. This supply‑chain maturity ensures batch‑to‑batch reproducibility for screening campaigns.

Quality Control Storage Stability Procurement

Evidence‑Backed Application Scenarios for Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate in Scientific Procurement


Antifungal Lead Discovery Requiring a Para‑Fluorobenzoyl Pharmacophore with a Synthetic Handle

The target compound provides a procurable, QC‑certified entry point to the para‑fluorobenzoyl‑piperidine‑thiourea scaffold. As demonstrated by HL3, the para‑fluoro regiochemistry lowers MIC values by 25–38% relative to the ortho‑fluoro analog across four fungal pathogens [1]. The ethyl ester enables further SAR exploration via hydrolysis to the acid or amidation, which the non‑esterified HL3 cannot support . This makes it the preferred building block for medicinal chemistry teams building antifungal screening libraries.

Dual‑Mode Antimicrobial Screening Where Piperidine Scaffold Is Prioritised Over Morpholine

For programmes requiring balanced antibacterial and antifungal readouts, the piperidine scaffold is critical. Literature evidence shows that piperidine‑linked thioureas enhance antibacterial activity compared to morpholine analogues, while morpholine variants (e.g., HL6) are highly potent antifungals but lack reported antibacterial advantage [1][2]. The target compound, carrying the piperidine core plus a modifiable ester, fits discovery workflows aiming for broad‑spectrum antimicrobial hits.

Reproducible High‑Throughput Screening with Cold‑Chain‑Verified Building Blocks

The target compound is supplied at ≥95% purity with documented batch QC (NMR, HPLC, GC) and cold‑chain shipping (−20 °C) from multiple catalogue vendors . This contrasts sharply with the core ligand HL3 and its ortho‑fluoro analog HL2, which lack commercial sourcing and require in‑house synthesis with unvalidated purity . For HTS facilities where compound integrity directly impacts hit‑calling confidence, the target compound's supply‑chain maturity is a decisive procurement advantage.

Synthetic Elaboration Platform for Thiourea‑Based Metal‑Complex Libraries

Prior art demonstrates that the de‑esterified scaffold (HL3) forms stable Co(II) and Ni(II) complexes with antibacterial and antifungal activity [1][2]. The target compound's ethyl ester can be hydrolysed to access the same ligand core, yet it also offers the option to retain the ester for complexes requiring a protected acid or a different coordination geometry. This dual‑mode reactivity — complexation as the acid or protection as the ester — is unavailable with the non‑esterified analogs.

Quote Request

Request a Quote for Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.